2-Hydroxyethyl 2-ethylhexanoate

描述

Structural and Chemical Context within Alkyl Esters

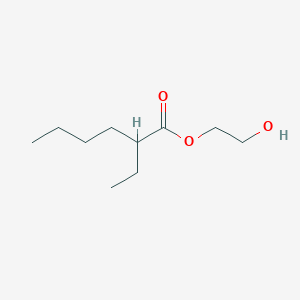

2-Hydroxyethyl 2-ethylhexanoate (B8288628), with the CAS number 25601-36-9, is structurally defined as the ester of 2-ethylhexanoic acid and ethylene (B1197577) glycol. chemicalbook.comchemicalbook.com Its chemical formula is C10H20O3, and it has a molecular weight of approximately 188.27 g/mol . chemicalbook.comsigmaaldrich.com

The molecule belongs to the broad class of alkyl esters. Specifically, it is a monoester of a diol (ethylene glycol), meaning one of the alcohol groups of ethylene glycol has formed an ester linkage with the carboxyl group of 2-ethylhexanoic acid, leaving the other alcohol group as a terminal hydroxy group (-OH). This free hydroxyl group imparts a degree of polarity and reactivity not present in diesters or simple alkyl esters without such functionality.

The "2-ethylhexanoate" portion of the structure comes from 2-ethylhexanoic acid, a branched-chain carboxylic acid. wikipedia.org This branched structure can influence the physical properties of the ester, such as its viscosity and solubility in nonpolar solvents.

Table 1: Chemical Properties of 2-Hydroxyethyl 2-ethylhexanoate

| Property | Value |

|---|---|

| CAS Number | 25601-36-9 |

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.27 g/mol |

| SMILES Code | CCCCC(CC)C(OCCO)=O |

This table is interactive. Click on the headers to sort. Source: chemicalbook.comchemicalbook.comsigmaaldrich.combldpharm.com

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of this compound appears to be limited, with a noticeable scarcity of dedicated research studies in publicly available literature. While its constituent parts, 2-ethylhexanoic acid and ethylene glycol, are extensively studied, their specific ester combination remains underexplored. This represents a significant research gap.

Potential areas for future investigation could be inferred from research on structurally similar compounds. For example, extensive research exists on 2-hydroxyethyl methacrylate (B99206) (HEMA), another hydroxyethyl (B10761427) ester, particularly regarding its use in polymer-based dental materials and the associated cell toxicity. nih.govnih.gov The presence of the reactive hydroxyl group in this compound suggests it could potentially act as a monomer in polymerization reactions, an area that warrants further study.

Furthermore, studies on the hydrolysis of various fatty esters of 2-ethylhexanoic acid have been conducted to understand their metabolism, but specific kinetic data for this compound is not prominent. nih.gov Detailed investigation into its enzymatic and chemical stability, reaction kinetics, and potential as a bio-additive, similar to how other 2-hydroxyethyl esters from vegetable oils have been explored, could be a fruitful avenue for academic inquiry. atlantis-press.com

Historical Perspectives on Related 2-Ethylhexanoate Derivatives in Chemical Synthesis

Historically, derivatives of 2-ethylhexanoic acid have been of significant industrial and synthetic importance. wikipedia.orgmdpi.com These derivatives, particularly metal salts or complexes, are widely used as catalysts and in material science due to their high solubility in nonpolar organic solvents. wikipedia.org

In the field of polymerization, tin(II) 2-ethylhexanoate (also known as stannous octoate) is a well-established catalyst, particularly for the ring-opening polymerization of lactide to form polylactide (PLA) and in the production of polyurethanes. atamanchemicals.com Similarly, cobalt(II) 2-ethylhexanoate has a long history of use as an "oil drying agent" or siccative in alkyd resins, where it catalyzes oxidative cross-linking. wikipedia.org More recently, cobalt(III) 2-ethylhexanoate has been explored as a versatile precursor for creating uniform cobalt oxide coatings for applications in electrocatalysis. rsc.org

Rhodium 2-ethylhexanoate is another important noble metal compound used in the chemical and electronic industries, valued for its high solubility in organic solvents and stability, making it useful for producing noble metal thin film coatings. google.com Beyond catalysis, various metal 2-ethylhexanoates are used as heat stabilizers for polyvinyl chloride (PVC), in the production of plasticizers, and as corrosion inhibitors. mdpi.comresearchgate.net The synthesis of 2-ethylhexanoic acid itself is a mature industrial process, typically starting from propylene (B89431) via the hydroformylation to butyraldehyde, followed by aldol (B89426) condensation and oxidation. wikipedia.orgresearchgate.net

Table 2: Applications of Selected 2-Ethylhexanoate Derivatives

| Compound Name | Application in Chemical Synthesis |

|---|---|

| Tin(II) 2-ethylhexanoate | Catalyst for polylactide and polyurethane synthesis. atamanchemicals.com |

| Cobalt(II) 2-ethylhexanoate | Drier/catalyst for alkyd resins. wikipedia.org |

| Cobalt(III) 2-ethylhexanoate | Precursor for cobalt oxide coatings and electrocatalysts. rsc.org |

| Rhodium 2-ethylhexanoate | Precursor for noble metal thin film coatings. google.com |

| 2-Ethylhexyl-2-ethylhexanoate | Used as an emollient and conditioning agent. canada.ca |

This table is interactive. Click on the headers to sort.

属性

IUPAC Name |

2-hydroxyethyl 2-ethylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-5-6-9(4-2)10(12)13-8-7-11/h9,11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXOFQZVRNEBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26027-36-1 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-ethyl-1-oxohexyl)-ω-hydroxy- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-ethyl-1-oxohexyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26027-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25601-36-9 | |

| Record name | Ethylene glycol mono(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025601369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLENE GLYCOL MONO(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2NYL17I2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Hydroxyethyl 2 Ethylhexanoate

Direct Esterification Approaches

Direct esterification represents the most straightforward route to 2-Hydroxyethyl 2-ethylhexanoate (B8288628). This reversible reaction involves the condensation of 2-ethylhexanoic acid and ethylene (B1197577) glycol, with the formation of water as a byproduct. To drive the reaction towards the product side and achieve high conversion rates, the continuous removal of water is essential. This can be accomplished through various techniques, including azeotropic distillation or the use of a desiccant.

Conventional Acid-Catalyzed Esterification of 2-Ethylhexanoic Acid with 2-Hydroxyethanol

The classical approach to synthesizing 2-Hydroxyethyl 2-ethylhexanoate is through Fischer-Speier esterification. masterorganicchemistry.com This method employs a strong acid catalyst to protonate the carbonyl group of 2-ethylhexanoic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of ethylene glycol.

Commonly used homogeneous acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). The reaction is typically carried out at elevated temperatures, often in the range of 130 to 230°C, to ensure a reasonable reaction rate. google.com An excess of one of the reactants, usually the less expensive ethylene glycol, can be used to shift the equilibrium towards the formation of the ester. The water of reaction is continuously removed, often by means of an entraining agent like toluene (B28343) or xylene, or by introducing an inert gas stream such as nitrogen or carbon dioxide. google.com

While effective, conventional acid-catalyzed esterification presents several drawbacks. The use of strong mineral acids can lead to corrosion of equipment and the formation of colored byproducts, necessitating further purification steps. researchgate.net Additionally, the catalyst must be neutralized at the end of the reaction, which generates salt waste and complicates product isolation. researchgate.net

A study on the esterification of triethylene glycol with 2-ethylhexanoic acid, a similar system, was conducted by heating the reactants to 225°C under a slightly reduced pressure of 900 hPa in the presence of activated carbon. google.com In another instance, the esterification of neopentyl glycol with 2-ethylhexanoic acid was performed at 200°C. google.com For the related esterification of ethylene glycol with acetic acid, experiments have been conducted at temperatures ranging from 333 to 363 K (60 to 90°C). scribd.com

Novel Catalytic Systems for Esterification

To overcome the limitations of conventional acid catalysis, significant research has been directed towards the development of novel catalytic systems that are more efficient, selective, and environmentally benign. These can be broadly categorized into homogeneous, heterogeneous, and enzymatic catalysts.

Modern homogeneous catalysis offers alternatives to traditional mineral acids, with a focus on improved selectivity and milder reaction conditions. Simple zinc(II) salts, such as zinc oxide, have been shown to be effective catalysts for the solvent-free esterification of fatty acids with alcohols and polyols. nih.govacs.org The catalytic activity of these zinc salts is influenced by the nature of the counter-ion, with salts having poorly coordinating anions or basic Brønsted anions demonstrating higher efficacy. nih.govacs.org

For instance, in the esterification of various carboxylic acids with 2-ethylhexyl alcohol using zinc oxide as a catalyst, high yields have been achieved. nih.gov While a significant conversion can be obtained without a catalyst due to the inherent acidity of the carboxylic acid, the presence of a Zn(II) catalyst substantially increases the yield within a shorter reaction time. nih.govacs.org

| Catalyst System | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Zinc Oxide (1 mol%) | Pelargonic Acid + 2-Ethylhexyl Alcohol | 170 | 4 | >95 | nih.govacs.org |

| No Catalyst | Pelargonic Acid + 2-Ethylhexyl Alcohol | 170 | 4 | 84 | nih.govacs.org |

This table presents data for the esterification of pelargonic acid with 2-ethylhexyl alcohol as a model system for fatty acid esterification with a branched alcohol, analogous to the synthesis of this compound.

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and often, improved thermal stability. cam.ac.ukyoutube.com This simplifies the purification process and reduces waste, aligning with the principles of green chemistry.

Solid acid catalysts are a prominent class of heterogeneous catalysts for esterification. Ion-exchange resins, such as Amberlyst-15 and Amberlite IR120, have been successfully employed. abo.fi For example, in the esterification of nonanoic acid with 2-ethylhexanol, a conversion of 85% was achieved at 363 K (90°C) using Amberlyst-15 in a continuous packed-bed reactor. abo.fi

Another class of effective heterogeneous catalysts are mixed metal oxides. Zirconia-based catalysts, particularly molybdenum-promoted zirconia (Mo/ZrO₂), have demonstrated high activity and selectivity in the esterification of acetic acid with ethylene glycol. jocpr.com The higher catalytic activity is attributed to the presence of a greater amount of the tetragonal phase of zirconia and higher surface acidity. jocpr.com

| Catalyst | Reactants | Temperature | Conversion of Acetic Acid (%) | Selectivity to Monoacetate (%) | Reference |

| Mo/ZrO₂ | Acetic Acid + Ethylene Glycol | Reflux | 63.0 | 92.5 | jocpr.com |

| W/ZrO₂ | Acetic Acid + Ethylene Glycol | Reflux | 25.2 | 90.2 | jocpr.com |

| Nb/ZrO₂ | Acetic Acid + Ethylene Glycol | Reflux | 17.9 | 88.7 | jocpr.com |

This table shows the performance of different zirconia-based heterogeneous catalysts in the esterification of acetic acid with ethylene glycol, a reaction analogous to the synthesis of this compound.

Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for the synthesis of esters under mild and highly selective conditions. researchgate.net Lipases can catalyze esterification in non-conventional media, including organic solvents and solvent-free systems. A key advantage of enzymatic synthesis is the high regioselectivity, which is particularly important when dealing with polyols like ethylene glycol, allowing for the targeted synthesis of the monoester, this compound. researchgate.net

Immobilized lipases, such as Novozym 435 from Candida antarctica, are widely used due to their stability and reusability. researchgate.netwur.nlresearchgate.net Studies on the lipase-catalyzed synthesis of furan (B31954) oligoesters from dimethyl furan-2,5-dicarboxylate (B1257723) and various diols, including ethylene glycol, have shown that the reaction with ethylene glycol yields only linear oligoesters, demonstrating the potential for controlled mono-esterification. wur.nlbath.ac.uk The conversion for ethylene glycol in this system was moderate (around 75%). wur.nlbath.ac.uk

The synthesis of 2-ethylhexyl-2-ethylhexanoate has been successfully carried out using Novozym 435 in n-hexane. researchgate.netresearchgate.net Kinetic studies of this reaction suggest a Ping-Pong Bi-Bi mechanism with inhibition by the 2-ethylhexanoic acid. researchgate.net

| Enzyme | Reactants | Solvent | Temperature (°C) | Key Finding | Reference |

| Novozym 435 | Dimethyl furan-2,5-dicarboxylate + Ethylene Glycol | Dry Organic Solvent | Not specified | Moderate conversion (75%) to linear oligoesters | wur.nlbath.ac.uk |

| Novozym 435 | 2-Ethylhexanoic Acid + 2-Ethyl-1-hexanol | n-Hexane | Not specified | Reaction proceeds via a Ping-Pong Bi-Bi mechanism | researchgate.netresearchgate.net |

This table highlights the application of lipase (B570770) catalysis in reactions involving diols and 2-ethylhexanoic acid derivatives, providing insights into the potential for the enzymatic synthesis of this compound.

Solvent-Free and Green Chemistry Approaches in Esterification

The development of solvent-free and green chemistry approaches for ester synthesis is driven by the need to reduce the environmental impact of chemical processes. researchgate.net Eliminating organic solvents minimizes waste, reduces potential hazards, and can lead to more cost-effective processes.

Solvent-free esterification can be achieved by using one of the reactants, typically the one in excess, as the reaction medium. This is particularly feasible when the reactants are liquids at the reaction temperature. For the synthesis of this compound, using an excess of ethylene glycol could serve this purpose.

The use of reusable heterogeneous catalysts, such as the ion-exchange resins and solid acid catalysts discussed previously, is a cornerstone of green esterification. nih.gov Similarly, enzymatic catalysis in solvent-free systems represents a highly sustainable approach. researchgate.net For example, the synthesis of 2-ethylhexyl 2-methylhexanoate has been achieved in a solvent-free medium using immobilized lipase Novozym® 435. researchgate.net Another green approach involves the use of Brønsted acidic ionic liquids as recyclable catalysts for Fischer esterification at room temperature under solvent-free conditions, achieving high yields. researchgate.net

Transesterification Pathways Involving 2-Ethylhexanoate Precursors

Transesterification represents a common and effective method for the synthesis of this compound. This process involves the reaction of a 2-ethylhexanoate ester, typically a methyl or ethyl ester, with ethylene glycol. The reaction equilibrium can be manipulated to favor the formation of the desired monoester.

Transesterification from Methyl 2-Ethylhexanoate Derivatives

The transesterification of methyl 2-ethylhexanoate with ethylene glycol is a well-documented pathway. In this reaction, the methyl group of the ester is exchanged with a hydroxyethyl (B10761427) group from ethylene glycol, yielding this compound and methanol (B129727) as a byproduct. The reaction is reversible, and the removal of methanol is crucial to drive the equilibrium towards the product side.

Notably, the reaction can proceed further to form the di-ester, ethylene glycol bis(2-ethylhexanoate), where both hydroxyl groups of ethylene glycol are esterified. However, the formation of the monoester, this compound, can be favored by controlling the stoichiometry of the reactants. Utilizing an excess of ethylene glycol shifts the equilibrium towards the formation of the monoester. For instance, in related transesterification reactions with triethylene glycol, it has been observed that using an excess of the glycol leads to the exclusive production of the monoester. google.com

Catalyst Systems for Transesterification Reactions

A variety of catalyst systems can be employed to facilitate the transesterification of methyl 2-ethylhexanoate. These catalysts can be broadly categorized as homogeneous and heterogeneous systems.

Commonly used homogeneous catalysts include alkali metal carbonates and alkoxides. google.comgoogle.com Specific examples that have proven effective in similar transesterification processes include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium methoxide (B1231860) (NaOCH₃), and titanium isopropoxide (Ti(OiPr)₄). google.comgoogle.com These catalysts are typically used in small quantities and can achieve high yields under appropriate reaction conditions.

Enzymatic catalysts, particularly lipases, have also been explored for the synthesis of related esters. Lipases, such as those derived from Candida antarctica (e.g., Novozym 435), offer a greener alternative, operating under milder reaction conditions. researchgate.netmdpi.com These biocatalysts can exhibit high selectivity, minimizing the formation of byproducts. mdpi.com

Table 1: Catalyst Systems for the Transesterification of Methyl 2-Ethylhexanoate with Glycols

| Catalyst Type | Specific Examples | Typical Reaction Conditions | Reference |

| Homogeneous | Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), Sodium Methoxide (NaOCH₃), Titanium Isopropoxide (Ti(OiPr)₄) | Temperature: 100-180 °C; Catalyst Loading: 1-5 mol% | google.comgoogle.com |

| Enzymatic | Novozym 435 (Immobilized Candida antarctica lipase) | Temperature: 40-60 °C; Solvent: n-hexane | researchgate.netmdpi.com |

Alternative Synthetic Routes for this compound

Beyond transesterification, other synthetic strategies can be employed to produce this compound. These routes often involve the direct use of 2-ethylhexanoic acid or the modification of other 2-ethylhexanoate-containing molecules.

Reaction of Alkylene Oxides with 2-Ethylhexanoic Acid

A significant alternative synthetic pathway involves the direct reaction of ethylene oxide with 2-ethylhexanoic acid. This method, a type of esterification, leads to the ring-opening of the epoxide by the carboxylic acid, directly forming the 2-hydroxyethyl ester. This reaction is typically catalyzed by a base or an acid. The high reactivity of ethylene oxide makes this a potentially efficient route. It is a common industrial method for producing hydroxyalkyl esters.

Derivatization of Existing 2-Ethylhexanoate Frameworks

The synthesis of this compound through the direct derivatization of a pre-existing 2-ethylhexanoate framework, such as ethyl 2-ethylhexanoate, by introducing a hydroxyl group onto the ethyl moiety is not a commonly documented or synthetically practical approach. The direct and selective hydroxylation of an unactivated C-H bond in the ethyl group of the ester is a challenging chemical transformation that typically requires complex catalysts and harsh reaction conditions, often leading to a mixture of products and low yields. The more established and efficient synthetic methodologies, as detailed in the preceding sections, involve building the molecule from precursors that already contain the necessary hydroxyl functionality, such as ethylene glycol or ethylene oxide. Therefore, this derivatization pathway is not considered a primary or viable route for the synthesis of this compound based on currently available scientific literature.

Table 2: Overview of Synthetic Routes to this compound

| Synthetic Route | Reactants | Catalyst Examples | Key Process Features |

| Transesterification | Methyl 2-ethylhexanoate, Ethylene Glycol | Na₂CO₃, K₂CO₃, NaOCH₃, Lipases | Reversible reaction; removal of methanol drives equilibrium; excess glycol favors monoester formation. |

| Direct Esterification | 2-Ethylhexanoic Acid, Ethylene Glycol | Sulfuric Acid, p-Toluenesulfonic Acid, Lipases | Reversible reaction; removal of water drives equilibrium. |

| Reaction with Alkylene Oxide | 2-Ethylhexanoic Acid, Ethylene Oxide | Acid or Base Catalysts | Ring-opening reaction; potentially high efficiency due to reactive epoxide. |

Reaction Kinetics and Mechanistic Elucidation of 2 Hydroxyethyl 2 Ethylhexanoate Formation

Kinetic Modeling of Esterification Reactions

Kinetic modeling is essential for the design and optimization of chemical reactors and processes. For the formation of 2-hydroxyethyl 2-ethylhexanoate (B8288628) and related esters, kinetic models are developed by studying the influence of various reaction parameters on the rate of ester formation. These models are often based on elementary reaction steps or established kinetic mechanisms like the Michaelis-Menten equation for enzymatic reactions. nih.govresearchgate.net

Influence of Catalysts on Reaction Rates

Catalysts are pivotal in the synthesis of 2-hydroxyethyl 2-ethylhexanoate, as they significantly increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. The choice of catalyst dictates the reaction mechanism and, consequently, the kinetic behavior of the system.

Different types of catalysts are employed for this class of reaction:

Acid Catalysts : Protonic acids like sulfuric acid catalyze the esterification of carboxylic acids and the ring-opening of epoxides. rsc.orgchemguide.co.uk The reaction rate in acid-catalyzed systems is typically dependent on the concentration of the acid and the reactants.

Lewis Acids and Bases : Lewis acids, such as ferric chloride (FeCl₃), can activate the epoxide ring, while weak organic bases like pyridine (B92270) can activate the carboxylic acid, leading to a synergistic catalytic effect that enhances the reaction rate. google.com

Organometallic Catalysts : Compounds like tin(II) 2-ethylhexanoate (stannous octoate) are effective catalysts, particularly for ring-opening polymerizations, and operate via a coordination-insertion mechanism. researchgate.netacs.org Rhodium 2-ethylhexanoate is another example used in hydrosilylation reactions. matthey.com

Biocatalysts (Enzymes) : Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are widely used for ester synthesis under mild conditions. researchgate.netnih.gov The kinetics of these reactions are often described by the Michaelis-Menten model, which can include terms for substrate inhibition. nih.govresearchgate.net

Table 1: Overview of Catalyst Types and their General Influence on Esterification

| Catalyst Type | Example(s) | General Influence on Reaction Rate | Operating Mechanism |

|---|---|---|---|

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Increases rate by protonating the carbonyl or epoxide oxygen. | Acid-Epoxy Ring Opening / Fischer Esterification |

| Lewis Acid / Base | Ferric Chloride (FeCl₃) / Pyridine | Synergistic catalysis; Lewis acid activates epoxide, base activates carboxylic acid. google.com | Dual Activation Ring Opening |

| Organometallic | Tin(II) 2-ethylhexanoate | Highly efficient for ring-opening reactions. researchgate.net | Coordination-Insertion |

| Biocatalyst | Novozym 435 (Lipase) | High selectivity under mild conditions; subject to substrate inhibition. researchgate.net | Ping-Pong Bi-Bi |

Effect of Stoichiometric Ratios and Temperature on Reaction Kinetics

The stoichiometry of reactants and the reaction temperature are critical parameters that significantly affect the reaction kinetics. In the lipase-catalyzed synthesis of a related ester, 2-ethylhexyl-2-ethylhexanoate, the initial reaction rate was found to increase with the concentration of 2-ethylhexanoic acid up to a certain point (0.2 M), after which the rate decreased, indicating competitive inhibition by the acid at higher concentrations. researchgate.net

Temperature influences both the reaction rate and the stability of the catalyst, especially in biocatalysis. For the synthesis of 2-ethylhexyl-2-ethylhexanoate using Novozym 435, the optimal temperature for the initial reaction rate was found to be 45°C. researchgate.net For acid-catalyzed reactions, higher temperatures generally increase the reaction rate, though they can also promote the formation of by-products. google.com A kinetic study on the lipase-catalyzed esterification of glucose estimated an activation energy of approximately 12 kcal/mol for the rate-limiting step. nih.gov

Table 2: Kinetic Parameters for the Lipase-Catalyzed Synthesis of 2-Ethylhexyl-2-ethylhexanoate Data from a study on a related ester using Novozym 435 catalyst. The model used was a Ping-Pong Bi-Bi mechanism with acid inhibition. researchgate.net

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Vmax | 37.59 | mmol h⁻¹ g⁻¹ | Maximum reaction rate |

| KmAc | 0.78 | M | Michaelis constant for 2-Ethylhexanoic Acid |

| KmAl | 1.51 | M | Michaelis constant for 2-Ethyl-1-hexanol |

| KiAc | 1.55 | M | Inhibition constant for 2-Ethylhexanoic Acid |

Mechanistic Investigations of Catalyzed Reactions

The mechanism of this compound formation is intrinsically linked to the catalyst used. The primary routes involve the nucleophilic attack of the carboxylic acid on the ethylene (B1197577) oxide ring.

Coordination-Insertion Mechanisms in Organometallic Catalysis

Organometallic compounds, particularly tin(II) 2-ethylhexanoate (also known as stannous octoate), are well-known catalysts for the ring-opening polymerization of cyclic esters, and the underlying mechanism is relevant to the formation of this compound. researchgate.net This process follows a coordination-insertion mechanism.

The key steps are:

Initiation/Coordination : The reaction is typically initiated by an alcohol, which reacts with the metal carboxylate (e.g., Sn(Oct)₂) to form a metal alkoxide species. This tin(II) alkoxide is the true active center. acs.org The ethylene oxide monomer then coordinates to the electrophilic tin center.

Insertion : The coordinated epoxide ring is activated towards nucleophilic attack. The alkoxide group attacks one of the carbons of the epoxide ring in an "insertion" step. This opens the ring and forms a new, longer alkoxide chain attached to the metal center.

Propagation : The newly formed alkoxide can then coordinate with and open another molecule of ethylene oxide, leading to polymerization. In the synthesis of a single monomer unit, this step is terminated by protonolysis to yield the final this compound product and regenerate a metal hydroxide (B78521) or related species.

Direct observation of macromolecules containing tin atoms covalently bonded to polyester (B1180765) chains via MALDI-TOF mass spectrometry provides strong evidence for this mechanism, confirming that propagation occurs on the tin(II) alkoxide active center. researchgate.netacs.org

Acid-Epoxy Reaction Mechanisms

In the presence of an acid catalyst, the reaction proceeds via the ring-opening of ethylene oxide by the 2-ethylhexanoic acid nucleophile. The mechanism can be catalyzed by both Brønsted and Lewis acids.

Brønsted Acid Catalysis : Under acidic conditions, the mechanism involves the following steps: libretexts.orgchemguide.co.uk

Protonation : The oxygen atom of the epoxide ring is protonated by the acid catalyst (e.g., H₂SO₄). This step makes the epoxide a much better electrophile and weakens the C-O bonds.

Nucleophilic Attack : A molecule of 2-ethylhexanoic acid acts as a nucleophile, attacking one of the electrophilic carbon atoms of the protonated epoxide. This attack follows an Sₙ2-like pathway, leading to the opening of the ring.

Deprotonation : A proton is transferred from the attacking carboxyl group to a base (like the conjugate base of the catalyst or another solvent molecule), regenerating the catalyst and yielding the final product, this compound.

Lewis Acid and Base Co-catalysis : A synergistic mechanism has been proposed for catalysts like ferric chloride and pyridine. google.com

The Lewis acid (FeCl₃) coordinates to the oxygen atom of the ethylene oxide ring, activating it and making it more susceptible to nucleophilic attack.

Simultaneously, the weak base (pyridine) forms a salt with the 2-ethylhexanoic acid, which increases the nucleophilicity of the carboxylate.

The activated carboxylate then attacks the activated epoxide ring, leading to a highly efficient synthesis of the β-hydroxy ester with fewer by-products. google.com

Enzyme-Substrate Interactions in Biocatalytic Processes

The enzymatic synthesis of esters using lipases is a widely studied and industrially relevant process known for its high selectivity. scielo.brnih.gov The kinetics of lipase-catalyzed reactions are generally described by a Ping-Pong Bi-Bi mechanism . researchgate.netnih.govpsu.eduresearchgate.net

The mechanism for esterification involves two main stages: psu.edu

Acylation : The lipase (B570770) (E) first binds with the acyl donor, which is 2-ethylhexanoic acid (Ac). This forms a tetrahedral intermediate which then collapses to form an acyl-enzyme complex (E-Ac) and releases the first product, which is a water molecule (W). E + Ac ⇌ E-Ac + W

Deacylation : The second substrate, in this case, the alcohol (for the synthesis of this compound, this would be ethylene glycol), binds to the acyl-enzyme complex. This leads to a second nucleophilic attack, forming another tetrahedral intermediate that subsequently breaks down to release the final ester product (Es) and regenerate the free enzyme (E). E-Ac + Al ⇌ E + Es

Side Reactions and By-product Formation in this compound Synthesis

During the synthesis of this compound from ethylene glycol and 2-ethylhexanoic acid, several side reactions can occur, leading to the formation of various by-products. The extent of these side reactions is influenced by the reaction conditions, such as temperature, catalyst type, and the molar ratio of the reactants.

One of the primary side reactions is the further esterification of the desired monoester, this compound, with another molecule of 2-ethylhexanoic acid. This results in the formation of the diester, ethylene glycol di(2-ethylhexanoate) . The selectivity towards the monoester versus the diester can be controlled by adjusting the molar ratio of ethylene glycol to 2-ethylhexanoic acid. A higher excess of ethylene glycol favors the formation of the monoester. srce.hr

Another significant side reaction, particularly at elevated temperatures and in the presence of a strong acid catalyst, is the acid-catalyzed dehydration of ethylene glycol. This reaction can lead to the formation of 1,4-dioxane . sciencemadness.org

Furthermore, etherification reactions can occur. For instance, two molecules of ethylene glycol can react to form diethylene glycol , which can then also be esterified to produce the corresponding monoester and diester. This can lead to a mixture of polyether by-products. google.com In some cases, intramolecular isomerization and dehydration can also occur, leading to other undesirable products. nitrkl.ac.in The use of ethylene oxide as a reactant instead of ethylene glycol, while a different synthetic route, is known to be unselective and can lead to mixtures of compounds with different chain lengths. google.com

Under certain conditions, especially at high temperatures, the formation of high molecular weight polymeric materials, often referred to as "tar," can occur. This is thought to proceed through the formation of small amounts of ethylene oxide from ethylene glycol, which can then polymerize. sciencemadness.org

The table below summarizes the major side reactions and the resulting by-products in the synthesis of this compound.

| Side Reaction | Reactants | By-product(s) |

| Di-esterification | This compound + 2-Ethylhexanoic acid | Ethylene glycol di(2-ethylhexanoate) |

| Dehydration of Glycol | Ethylene glycol | 1,4-Dioxane |

| Etherification | Ethylene glycol + Ethylene glycol | Diethylene glycol and its esters |

| Polymerization | Ethylene glycol (via ethylene oxide intermediate) | High molecular weight polymers ("tar") |

Advanced Spectroscopic and Chromatographic Characterization of 2 Hydroxyethyl 2 Ethylhexanoate

Chromatographic Techniques for Separation and Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of 2-Hydroxyethyl 2-ethylhexanoate (B8288628), GC-MS is instrumental in confirming the compound's identity, assessing its purity, and identifying any volatile impurities or degradation products. The gas chromatograph separates the components of a sample mixture based on their volatility and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted components into ionized particles, generating a unique mass spectrum for each compound that serves as a molecular fingerprint. gcms.cz

While a publicly available mass spectrum for 2-Hydroxyethyl 2-ethylhexanoate is not readily found in comprehensive databases, its fragmentation pattern can be predicted based on the known principles of mass spectrometry for esters and related molecules. libretexts.org The electron ionization (EI) mass spectrum is expected to exhibit characteristic fragmentation pathways.

Predicted Fragmentation Pattern:

The fragmentation of esters in MS typically involves cleavage at the C-O bond of the ester group and rearrangements. libretexts.org For this compound, key fragmentation would likely involve the loss of the alkoxy group and other characteristic cleavages.

A plausible fragmentation pattern would include the following key ions:

Molecular Ion Peak (M+) : The presence of a molecular ion peak, albeit potentially weak, would correspond to the molecular weight of the compound (188.26 g/mol ).

Loss of the Hydroxyethyl (B10761427) Group : Cleavage of the bond between the carbonyl carbon and the oxygen of the hydroxyethyl group.

Loss of the Ethyl Group from the Hexanoate (B1226103) Chain : Fragmentation of the branched alkyl chain.

McLafferty Rearrangement : A common rearrangement in esters that can lead to the formation of a characteristic ion.

To illustrate the expected fragmentation, a data table of predicted significant fragment ions is presented below.

| Predicted m/z | Proposed Fragment Ion | Significance |

| 188 | [C₁₀H₂₀O₃]⁺ | Molecular Ion |

| 143 | [M - OCH₂CH₂OH]⁺ | Loss of the hydroxyethoxy group |

| 129 | [M - C₄H₉]⁺ | Loss of a butyl group from the hexanoate chain |

| 115 | [C₆H₁₁O₂]⁺ | Fragment from the ethylhexanoate moiety |

| 101 | [C₅H₉O₂]⁺ | Further fragmentation of the hexanoate chain |

| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement product |

| 45 | [CH₂CH₂OH]⁺ | Hydroxyethyl cation |

This table is predictive and based on general fragmentation patterns of esters.

The retention time of this compound in a GC system would be dependent on the specific column and analytical conditions employed, such as the temperature program and carrier gas flow rate.

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) for Oligomeric By-products or Polymeric Applications

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a liquid chromatography technique that separates molecules based on their hydrodynamic volume or size in solution. shimadzu.com This method is particularly valuable for the analysis of polymers and oligomers. In the context of this compound, SEC/GPC can be employed to detect and characterize potential oligomeric by-products that may form during its synthesis or in applications where it might undergo polymerization.

The synthesis of this compound can sometimes lead to the formation of small quantities of dimers, trimers, or other low-molecular-weight oligomers through side reactions. SEC/GPC is an ideal technique to identify and quantify these larger species. The separation is achieved by passing the sample through a column packed with porous gel particles. Larger molecules, which are excluded from more of the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate more of the pores, have a longer path and elute later. shimadzu.com

Application in Polymeric Systems:

This compound, containing a hydroxyl group, can potentially be used as a monomer or a chain-transfer agent in polymerization reactions. In such applications, SEC/GPC is an essential tool for characterizing the resulting polymers. It provides crucial information about the molecular weight distribution (MWD) of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). azom.com

Illustrative Data for SEC/GPC Analysis:

A typical SEC/GPC analysis of a sample containing this compound and its potential oligomers would yield a chromatogram with distinct peaks corresponding to each species. The elution volume of each peak is inversely proportional to the logarithm of the molecular weight of the component.

| Component | Expected Elution Order | Relative Molecular Weight |

| Trimer | First | Highest |

| Dimer | Second | Intermediate |

| This compound (Monomer) | Third | Lowest |

This table illustrates the expected elution order based on the principles of SEC/GPC.

The precise elution volumes and the ability to resolve these components would depend on the specific SEC/GPC system, including the column pore size, mobile phase, and detector used. Advanced detectors, such as multi-angle light scattering (MALS) and viscometers, can be coupled with SEC/GPC to obtain absolute molecular weights and information about the polymer architecture. azom.comlcms.cz

Computational Chemistry and Molecular Modeling of 2 Hydroxyethyl 2 Ethylhexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interaction with other molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting reaction mechanisms and energetics. While DFT studies have been conducted on related compounds, such as the reaction pathways of other organic molecules researchgate.netmdpi.com, specific research on the reaction pathways of 2-Hydroxyethyl 2-ethylhexanoate (B8288628) is not found in the available literature. Such studies would be crucial for understanding its synthesis, degradation, and potential side reactions. For instance, research on related ethylhexanoate compounds has utilized computational studies to understand their formation and reactivity researchgate.netmdpi.com.

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its physical and chemical properties. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule and the energy barriers between different conformations. While conformational analyses have been performed on similar structures like phenoxyalkylamines and poly(2-hydroxyethyl methacrylate) nih.govkaist.ac.kr, there is no specific data available for the conformational analysis and energy landscapes of 2-Hydroxyethyl 2-ethylhexanoate. This information would be vital for understanding its interactions with biological systems or its behavior in different solvents.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Diffusion Behavior

Molecular dynamics simulations provide a detailed view of the movements and interactions of atoms and molecules over time. This technique is essential for understanding the macroscopic properties of a substance based on its microscopic behavior.

The behavior of a molecule can change significantly depending on the solvent it is in. MD simulations can model how solvent molecules arrange themselves around a solute and how this affects the solute's properties and reactivity. Although MD simulations have been used to study the solvation of polymers like poly(ethylene oxide) researchgate.net, there are no published simulations specifically detailing the solvation of this compound in various media.

The diffusion coefficient of a molecule describes its mobility in a given medium, a key parameter in applications such as drug delivery and material science. MD simulations are a powerful tool for predicting these properties. While the dynamics of related molecules have been investigated researchgate.netnih.gov, specific studies on the diffusional properties of this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity

QSAR models are statistical models that relate the chemical structure of a compound to its activity, such as its reactivity or biological effect. These models are widely used in chemical and pharmaceutical research to predict the properties of new compounds. The development of QSAR models for 2-ethylhexanoate derivatives has been noted in the context of catalysis chemrxiv.org. However, no specific QSAR models for predicting the chemical reactivity of this compound could be identified in the surveyed literature. Such models would be beneficial for screening for potential applications and for assessing its environmental fate and impact.

Role of 2 Hydroxyethyl 2 Ethylhexanoate As a Chemical Intermediate and in Polymer Science

Precursor in Polyester (B1180765) Synthesis

The fundamental structure of 2-Hydroxyethyl 2-ethylhexanoate (B8288628), featuring a primary hydroxyl group, makes it a valuable monomer for incorporation into polyester chains. Polyesters are conventionally synthesized through the polycondensation of diols and dicarboxylic acids or the ring-opening polymerization of cyclic esters. The hydroxyl functionality of 2-Hydroxyethyl 2-ethylhexanoate allows it to participate in these reactions, leading to the formation of polymers with tailored properties.

Incorporation into Polymer Backbones via its Hydroxyl and Ester Functionalities

In polyester synthesis, the hydroxyl group of this compound can react with carboxylic acid or ester groups of other monomers. This reaction, typically carried out at elevated temperatures and in the presence of a catalyst, results in the formation of an ester linkage, effectively integrating the molecule into the main chain of the polyester. The 2-ethylhexanoate moiety, being a bulky and hydrophobic group, can influence the physical and mechanical properties of the resulting polymer, such as its flexibility, solubility, and glass transition temperature.

The ester group within the this compound molecule can also undergo transesterification reactions, providing another pathway for its incorporation into a polymer backbone. This is particularly relevant in melt-processing applications where high temperatures can facilitate the exchange of ester linkages.

Copolymerization Strategies Involving the 2-Hydroxyethyl Moiety

Copolymerization is a powerful tool for modifying the properties of polymers. The 2-hydroxyethyl moiety of this compound enables its use as a comonomer in various polymerization strategies. For instance, it can be copolymerized with other hydroxy-functional monomers, diacids, or cyclic esters to create random or block copolymers with specific characteristics.

Research on similar hydroxy-functional monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA) and 2-hydroxyethyl acrylate (B77674) (HEA), provides insights into potential copolymerization strategies. queensu.camdpi.comrsc.orgmdpi.com These studies demonstrate that the hydroxyl group's reactivity allows for its integration into a wide range of polymer systems, suggesting that this compound could be similarly employed to introduce specific functionalities and modify polymer properties. For example, copolymerization with a more rigid monomer could result in a polymer with increased toughness and flexibility.

Modifier or End-Capping Agent in Polymerization Processes

Beyond its role as a comonomer, this compound can also function as a modifying or end-capping agent in various polymerization processes. This allows for the precise control of polymer architecture and the introduction of specific end-group functionalities.

Applications in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer precise control over polymer molecular weight and architecture. While there is a lack of direct research on this compound in CRP, the behavior of analogous hydroxy-functional monomers like HEA and HEMA is well-documented. queensu.camdpi.com

In these systems, the hydroxyl group is generally considered a non-interfering functionality during the radical polymerization of an acrylate or methacrylate. This means that if this compound were to be used in a similar context (for instance, if it were modified to contain a polymerizable group), the hydroxyl group would be preserved as a pendant functional group along the polymer chain. This pendant hydroxyl group would then be available for subsequent post-polymerization modifications, allowing for the creation of complex polymer architectures and functional materials.

Functionalization of Polymeric Materials

The hydroxyl group of this compound presents a reactive site for the functionalization of polymeric materials. When incorporated into a polymer, either within the backbone or as a pendant group, this hydroxyl group can be used to attach other molecules or to initiate further polymerization reactions. This is a key strategy for modifying the surface properties of materials, improving adhesion, or introducing biocompatibility.

Studies on enzymatic synthesis of functional polyesters have shown that hydroxy-functional molecules like 2-hydroxyethyl methacrylate can act as initiators for the ring-opening polymerization of lactones. diva-portal.org This process results in the formation of a polyester chain with the initiator molecule at one end. By analogy, this compound could potentially be used as a functional initiator to create end-functionalized polymers, where the 2-ethylhexanoate group would be present at the chain end.

Component in Complex Resin Systems

The unique combination of a hydroxyl group and a bulky ester group makes this compound a valuable component in the formulation of complex resin systems, such as polyurethanes and acrylic resins.

In polyurethane synthesis, molecules with hydroxyl groups act as polyols that react with isocyanates to form the urethane (B1682113) linkage. This compound can function as a chain extender in polyurethane formulations. As a chain extender, it reacts with isocyanate groups to lengthen the polymer chains, influencing the final properties of the polyurethane, such as its hardness, elasticity, and solvent resistance. The incorporation of the 2-ethylhexanoate moiety can also enhance the flexibility and durability of the material.

Study of Structure-Reactivity Relationships in Advanced Chemical Synthesis

The reactivity of this compound is primarily dictated by its two key functional groups: the hydroxyl (-OH) group and the ester group. The interplay of these groups, influenced by the steric hindrance of the 2-ethylhexyl chain, governs its behavior in chemical reactions.

The primary hydroxyl group is a versatile reactive site. It can undergo a wide range of reactions typical of alcohols, including further esterification, etherification, and reaction with isocyanates to form urethanes. The presence of the bulky 2-ethylhexanoate group can sterically hinder reactions at the hydroxyl group, a factor that is crucial in controlling selectivity in advanced chemical synthesis.

In the context of polymer science, while direct polymerization of this compound is not common, its structural analogues, 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (HEMA), provide significant insight into its potential applications. jamorin.comwikipedia.orgnih.gov These monomers are widely used to introduce pendant hydroxyl groups into polymer backbones. atamanchemicals.comnih.gov These hydroxyl groups then serve as sites for cross-linking, which enhances the mechanical properties and chemical resistance of the resulting polymers. For instance, copolymers of HEA are used in automotive and industrial coatings, adhesives, and plastics. jamorin.comadakem.com

The reactivity of the hydroxyl group in these analogous systems is critical. For example, in enzymatic ring-opening polymerization (eROP) of lactones, N-hydroxyethyl acrylamide (B121943) has been shown to be a more stable initiator than HEMA or HEA, which can undergo undesirable transesterification reactions. nih.gov This highlights the subtle but important influence of the adjacent ester or amide group on the reactivity of the hydroxyl function.

The ester group in this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-ethylhexanoic acid and ethylene (B1197577) glycol. The rate of this hydrolysis is influenced by the steric bulk of the 2-ethylhexanoyl group, which can protect the ester linkage from nucleophilic attack.

The table below summarizes the key functional groups of this compound and their characteristic reactions, which form the basis of its structure-reactivity relationships.

| Functional Group | Characteristic Reactions | Impact of Molecular Structure |

| Hydroxyl (-OH) | Esterification, Etherification, Urethane formation | The 2-ethylhexanoate group provides steric hindrance, potentially influencing reaction rates and selectivity. |

| Ester (-COO-) | Hydrolysis (saponification) | The bulky 2-ethylhexanoyl group can offer steric protection to the ester carbonyl, affecting hydrolysis rates. |

Detailed research findings on the precise kinetics and mechanisms of reactions involving this compound are not extensively documented in publicly available literature. However, by drawing parallels with structurally similar compounds, its role as a valuable intermediate with tunable reactivity can be appreciated. The strategic use of its hydroxyl functionality, moderated by the steric influence of its branched alkyl chain, allows for its application in the synthesis of a diverse range of more complex molecules and functional polymers.

Environmental Degradation Pathways of 2 Hydroxyethyl 2 Ethylhexanoate

Biodegradation Studies in Aquatic and Soil Environments

Biodegradation is a critical process in the environmental breakdown of organic compounds, mediated by the metabolic activities of microorganisms such as bacteria and fungi. It is anticipated that 2-Hydroxyethyl 2-ethylhexanoate (B8288628) is susceptible to biodegradation in both aquatic and soil environments. The initial step in the biodegradation of this ester is likely the enzymatic hydrolysis of the ester bond.

While specific studies on the isolation of microbial strains that degrade 2-Hydroxyethyl 2-ethylhexanoate are not extensively documented, research on related compounds offers strong evidence for its biodegradability. Microorganisms, particularly those from the genera Rhodococcus and Enterobacter, have been shown to degrade similar ester-containing compounds like plasticizers nih.govnih.govnih.gov. For example, a strain of Enterobacter sp. has been isolated that can biodegrade bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a compound that also contains a hydroxyethyl (B10761427) ester group nih.govresearchgate.net. The degradation of this related compound proceeded with a half-life of 70.20 hours under specific laboratory conditions nih.govresearchgate.net.

The biodegradation of the expected hydrolysis product, 2-ethylhexanoic acid, has been studied more extensively. It is known to be biodegradable in both aerobic and anaerobic conditions in water and soil nih.govcanada.ca. The biodegradation half-life of 2-ethylhexanoic acid in river sediment has been reported to be approximately 5 days, indicating that it can be an important environmental fate process nih.gov. The structural components of alkyl esters, such as chain length and branching, have been shown to influence their anaerobic biodegradability in marine sediments researchgate.net.

The primary metabolites expected from the initial biodegradation of this compound are its hydrolysis products: 2-ethylhexanoic acid and ethylene (B1197577) glycol. This is supported by studies on the biodegradation of other esters where the initial step is the cleavage of the ester bond nih.govnih.govnih.gov.

Following the initial hydrolysis, these primary metabolites are expected to be further degraded by microorganisms. 2-Ethylhexanoic acid can be metabolized through various pathways, including beta-oxidation nih.gov. The ultimate degradation products under aerobic conditions are carbon dioxide and water. In the case of bis(2-hydroxyethyl) terephthalate (BHET) degradation by Enterobacter sp., the metabolites identified were mono-(2-hydroxyethyl) terephthalate (MHET) and terephthalic acid, which further supports the stepwise hydrolysis of the ester bonds nih.govresearchgate.net. The degradation of di-ester plasticizers by Rhodococcus rhodochrous also yields the corresponding alcohol and acid metabolites nih.gov.

Table 2: Potential Biodegradation Metabolites of this compound

| Parent Compound | Primary Metabolites | Further Degradation Products |

| This compound | 2-Ethylhexanoic acid | Further oxidized products |

| Ethylene glycol | Further oxidized products |

The key enzymes involved in the initial breakdown of this compound are expected to be esterases and lipases. These enzymes catalyze the hydrolysis of ester bonds. Lipases, in particular, are known for their ability to hydrolyze a wide range of esters at the oil-water interface.

Studies have demonstrated the use of immobilized lipases, such as Novozym 435, for the hydrolysis of 2-ethylhexyl 2-ethylhexanoate researchgate.netresearchgate.net. The enzymatic hydrolysis of fatty acid esters of 2-ethylhexanoic acid has also been investigated using human liver and skin S9 fractions, which contain various esterases nih.govnih.gov. In the context of plastic degradation, hydrolases such as cutinases and esterases are known to break down ester bonds in polymers like PET, leading to the formation of monomers and oligomers mdpi.com. A specific esterase from an Enterobacter species has been characterized for its ability to hydrolyze one ester bond of bis(2-hydroxyethyl) terephthalate (BHET) to mono-(2-hydroxyethyl) terephthalate (MHET) nih.govresearchgate.net. The enzymatic degradation of short-chain esters is a well-established microbial process involving various ester-forming and degrading enzymes nih.govresearchgate.net.

Table 3: Enzymes Potentially Involved in the Degradation of this compound

| Enzyme Class | Specific Examples | Action |

| Esterases | Carboxylesterases | Hydrolysis of the ester bond |

| Lipases | Novozym 435 | Hydrolysis of the ester bond |

| Cutinases | Fungal and bacterial cutinases | Hydrolysis of the ester bond |

Environmental Fate Modeling and Persistence Assessment

In the absence of direct experimental data, the environmental fate and persistence of this compound are assessed using Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools. These models, such as the US EPA's Estimation Programs Interface (EPI) Suite™, utilize the chemical's structure to estimate its behavior in the environment. chemsafetypro.comchemistryforsustainability.org This approach is a standard methodology for evaluating chemicals when empirical data are not available. chemsafetypro.comwho.int

Environmental fate modeling predicts how a chemical will partition among different environmental compartments (air, water, soil, sediment), its transport between these compartments, and its transformation through various degradation processes. chemsafetypro.com For this compound, its ester and primary alcohol functional groups are key to predicting its environmental behavior.

The primary degradation pathway for this compound in the environment is expected to be hydrolysis of the ester bond, yielding 2-ethylhexanoic acid and ethylene glycol. Both of these degradation products are known to be readily biodegradable. inchem.orgnih.gov Ethylene glycol, for instance, is rapidly degraded in surface waters, groundwater, and soil by various microorganisms. inchem.orgnih.gov

Predicted Environmental Distribution and Persistence

Predictive models like a Level III multimedia fugacity model estimate the distribution of a chemical in a model environment. For this compound, these models can predict the percentage of the chemical that will reside in air, water, soil, and sediment. The persistence of the compound is then estimated by its half-life in these different media.

The following tables present predicted data for the environmental fate of this compound based on QSAR modeling.

Table 1: Predicted Physicochemical Properties for Environmental Fate Modeling This table is populated with data predicted by environmental modeling software (e.g., EPI Suite™) and is intended for screening-level assessment.

| Property | Predicted Value | Unit | Significance for Environmental Fate |

| Water Solubility | 6883 | mg/L | Influences transport in aquatic systems. chemsafetypro.com |

| Vapor Pressure | 0.00013 | mmHg | Low volatility suggests limited partitioning to air. |

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.15 | Indicates a low to moderate potential for bioaccumulation. | |

| Henry's Law Constant | 3.59E-08 | atm-m³/mole | Low value indicates the substance will tend to remain in water rather than partition to air. |

Table 2: Predicted Environmental Fate and Persistence These predictions are derived from QSAR models within tools like EPI Suite™, which estimate degradation based on chemical structure.

| Environmental Compartment | Predicted Half-Life | Degradation Process | Persistence Classification |

| Air | 20.3 | Hours | Photochemical reaction with hydroxyl radicals |

| Water | Days to Weeks | Biodegradation | Not Expected to be Persistent |

| Soil | Days to Weeks | Biodegradation | Not Expected to be Persistent |

| Sediment | Weeks to Months | Biodegradation | Moderately Persistent |

Persistence Assessment

Bioaccumulation Potential

The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential to bioaccumulate in organisms. The predicted Log Kow for this compound is below the general screening threshold for bioaccumulation concern (typically Log Kow > 4 or 5). This suggests a low potential for the substance to accumulate in the food chain. chemsafetypro.com The ready metabolism of the ester linkage further reduces the likelihood of significant bioaccumulation.

Future Research Trajectories and Interdisciplinary Investigations

Development of Sustainable Synthesis Technologies for 2-Hydroxyethyl 2-ethylhexanoate (B8288628)

The future of chemical manufacturing hinges on the adoption of sustainable and green methodologies. For 2-Hydroxyethyl 2-ethylhexanoate, a key research trajectory involves moving away from conventional synthesis routes that may rely on harsh conditions or petrochemical-derived feedstocks. Future investigations should prioritize the development of processes that utilize renewable resources and environmentally benign conditions.

A significant area of exploration is the use of bio-derived starting materials. For instance, ethylene (B1197577) glycol can be produced via bio-catalytic pathways from renewable resources like glycerol (B35011) or lignocellulosic biomass. nih.govanl.gov Similarly, research into producing the precursor, 2-ethylhexanoic acid, from bio-based feedstocks could complete a fully renewable synthesis pathway.

Another promising avenue is the adoption of enzymatic catalysis for the esterification process. The synthesis of related 2-hydroxyethyl esters from peanut oil using a potassium carbonate catalyst has demonstrated the viability of using bio-additives. atlantis-press.com Furthermore, the use of immobilized lipases, such as Novozym 435, has been effective in the synthesis of other esters and offers advantages like catalyst reusability and milder reaction conditions, which are central tenets of green chemistry. nih.gov Research could focus on adapting these enzymatic methods for the specific synthesis of this compound, optimizing reaction parameters to maximize conversion and yield from renewable inputs.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

Achieving high selectivity and yield is paramount for the economic and environmental viability of industrial chemical processes. Future research into the synthesis of this compound should therefore heavily focus on discovering and optimizing novel catalytic systems.

While traditional acid catalysts can be effective, they often require high temperatures and can lead to side reactions and corrosion issues. google.com The exploration of alternative catalysts is crucial. Organocatalysts represent one such promising class. For example, in the synthesis of the precursor 2-ethylhexanoic acid, N-hydroxyphthalimide has been shown to be a highly selective organocatalyst for the oxidation of 2-ethylhexanal (B89479) under mild conditions. This suggests that organocatalytic systems could be developed for the esterification step to produce this compound with high efficiency.

Enzymatic catalysts, particularly lipases, offer high selectivity under mild conditions. nih.govnih.gov Research into identifying or engineering specific lipases that are highly active and stable for the esterification of 2-ethylhexanoic acid with ethylene glycol is a key future direction. Immobilizing these enzymes on solid supports can further enhance process efficiency by simplifying catalyst separation and enabling continuous flow reactions. Kinetic studies, similar to those performed for other esterification reactions, will be essential to understand the reaction mechanism and optimize process parameters for these biocatalytic systems. researchgate.netfinechem-mirea.ruresearchgate.net

Table 1: Potential Catalytic Systems for Future Research

| Catalyst Type | Potential Advantages | Key Research Focus | Relevant Analogues/Precursors |

|---|---|---|---|

| Immobilized Lipases | High selectivity, mild conditions, reusability, biodegradable. | Screening/engineering of specific lipases, optimization of immobilization, kinetic modeling. | Synthesis of other specialty esters. nih.gov |

| Organocatalysts | Metal-free, potentially lower toxicity, tunable reactivity. | Design of new organocatalysts, investigation of reaction mechanisms. | N-hydroxyphthalimide for 2-EHA synthesis. |

| Solid Acid Catalysts | Ease of separation, potential for continuous processes. | Developing catalysts with high activity and resistance to deactivation. | Amberlyst 36 for esterification of ethylene glycol. researchgate.net |

| Carbonate Salts | Readily available, effective for transesterification. | Optimization of reaction conditions (temperature, molar ratio) for direct esterification. | K2CO3 in synthesis of triethylene glycol bis(2-ethylhexanoate). google.com |

Advanced Spectroscopic Characterization of Molecular Interactions in Complex Media

Understanding how this compound interacts with its surrounding matrix is critical for optimizing its performance in applications such as plasticizers or coalescing agents. While standard techniques provide basic structural information, future research must employ advanced spectroscopic methods to probe the compound's dynamic behavior in complex media.

For instance, when used as a plasticizer in a polymer, the mobility and distribution of this compound molecules directly influence the material's flexibility and long-term stability. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as two-dimensional (2D) NMR, can elucidate the specific interactions between the ester and polymer chains. Furthermore, solid-state NMR and other specialized techniques can provide insights into the molecular organization of the compound within a polymer matrix. nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to study changes in the polymer's structure upon addition of the plasticizer. ucl.ac.uk These methods can help to understand how the ester disrupts polymer-polymer interactions and increases chain mobility. hallstarindustrial.com When combined with microscopy, these techniques can map the spatial distribution of the plasticizer, which is crucial for understanding phenomena like migration and leaching. ucl.ac.uk

Integration of Computational Approaches for Predictive Material Design

Computational chemistry and materials modeling are becoming indispensable tools for accelerating the design and development of new materials. nih.gov Integrating these approaches into the study of this compound can provide predictive insights that guide experimental work, saving time and resources.

Molecular Dynamics (MD) simulations can be a powerful tool to understand the plasticizing effect of this compound at the atomic level. researchgate.netmdpi.com By simulating the compound within a polymer matrix, researchers can predict key properties such as the glass transition temperature (Tg), mechanical modulus, and the diffusion coefficient of the plasticizer. researchgate.net These simulations can elucidate how the ester's molecular structure, including its hydroxyl group, contributes to its compatibility and efficiency as a plasticizer. Such computational studies have been successfully applied to rank the effectiveness of different plasticizers in complex polymer systems like thermoplastic starch. acs.org

Furthermore, machine learning (ML) and artificial intelligence (AI) models can be trained on existing experimental and computational data to predict the properties of new, related compounds. nih.gov This "in silico" screening allows for the rapid evaluation of a vast number of potential candidate molecules, identifying those with the most promising characteristics for a specific application before they are ever synthesized in a lab.

Table 2: Computational Tools for Predictive Design

| Computational Tool | Application for this compound | Predicted Outcomes |

|---|---|---|

| Molecular Dynamics (MD) | Simulating the interaction of the ester with polymer chains. researchgate.net | Glass transition temp., mechanical properties, diffusion rates, compatibility. |

| Quantum Mechanics (QM) | Calculating molecular properties and reaction energetics. | Reaction pathways, catalyst performance, spectroscopic signatures. |

| Machine Learning (ML) / AI | Screening virtual libraries of related ester compounds. | Predictive models for performance, toxicity, and physical properties. |

Assessment of Environmental Impact and Green Chemistry Principles in Life Cycle Analysis

A critical aspect of modern chemical development is a thorough understanding of a compound's environmental footprint. For this compound, a comprehensive Life Cycle Assessment (LCA) is a crucial future research trajectory. An LCA evaluates the environmental impact of a product through all stages of its life, from raw material extraction to manufacturing, use, and final disposal. mdpi.comnih.gov

This "cradle-to-grave" analysis must be guided by the principles of green chemistry. Metrics such as Atom Economy, E-Factor, and Reaction Mass Efficiency should be applied to the synthesis process to quantify its greenness and identify areas for improvement. wikipedia.orgnih.govmdpi.com The goal is to develop a process that minimizes waste, reduces energy consumption, and utilizes non-hazardous materials.

The assessment must also include a detailed evaluation of the compound's potential health and environmental effects. This involves studying its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms. epa.gov Risk assessments for related compounds, such as 2-ethylhexyl-2-ethylhexanoate and other esters, have highlighted the importance of understanding potential hydrolysis products and their toxicological profiles. canada.caindustrialchemicals.gov.au Therefore, a key research area will be to investigate the metabolic and environmental degradation pathways of this compound and its potential metabolites. The ultimate aim is to ensure that the compound can be used safely and sustainably, without posing an undue risk to human health or the environment. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxyethyl 2-ethylhexanoate in laboratory settings?

- Answer: The compound is synthesized via esterification of 2-ethylhexanoic acid with ethylene glycol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions to ensure complete conversion . For continuous production, reaction parameters (e.g., temperature, catalyst loading) must be tightly controlled to maintain high yield (>90%) and purity (>95%). Post-synthesis purification involves distillation or solvent extraction to remove unreacted starting materials.

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm ester bond formation and detect hydroxyl group retention.

- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile impurities (e.g., residual 2-ethylhexanoic acid) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Validates ester carbonyl (C=O) stretching at ~1740 cm and hydroxyl (-OH) absorption at ~3400 cm .

Q. How does the dual functionality (hydroxyl and ester groups) of this compound influence its reactivity?

- Answer: The hydroxyl group enables participation in hydrogen bonding and oxidation reactions, while the ester group facilitates hydrolysis and transesterification. This dual functionality allows applications in polymer synthesis (e.g., crosslinking agent) and drug delivery systems (e.g., pH-sensitive prodrugs) .

Advanced Research Questions

Q. What strategies mitigate by-product formation during tin(II) 2-ethylhexanoate-catalyzed esterification?

- Answer: Tin(II) 2-ethylhexanoate, while effective, promotes side reactions like cyclization of diols (e.g., diethylene glycol) and formation of branched esters (e.g., isobutyl 2-ethylhexanoate) . Mitigation strategies include:

-

Temperature Control: Lowering reaction temperature (<120°C) reduces cyclization.

-

Catalyst Alternatives: Use enzyme-based catalysts (e.g., lipases) or organocatalysts (e.g., DMAP) to minimize toxic tin residues .

-

By-Product Analysis: GC-MS or HPLC tracks impurities (Table 1).

Table 1: Common By-Products in Tin-Catalyzed Esterification

By-Product Class Examples Formation Mechanism Esters Isobutyl 2-ethylhexanoate Transesterification Alcohols 1,2-Propanediol glycol Incomplete diol consumption Cyclic Ethers Dioxane derivatives Acid-catalyzed cyclization

Q. How do contradictory toxicity profiles of 2-ethylhexanoate derivatives impact biomedical research?

- Answer: Calcium 2-ethylhexanoate is deemed non-toxic in lab settings, whereas 2-ethylhexyl 2-ethylhexanoate exhibits cytotoxicity (e.g., fibroblast apoptosis) . Researchers must:

- Screen Derivatives: Prioritize calcium salts for biocompatible formulations.

- Purification Protocols: Use dialysis or size-exclusion chromatography to remove toxic tin catalysts from polymer-drug conjugates .

Q. What experimental designs optimize this compound’s role in thermoresponsive hydrogels?

- Answer: Copolymerization with N-isopropylacrylamide (NIPAAm) and methacrylates requires:

- Stoichiometric Precision: Maintain a 1:2 molar ratio of this compound to NIPAAm for optimal lower critical solution temperature (LCST) near 37°C .

- Catalyst Selection: Stannous 2-ethylhexanoate accelerates ring-opening polymerization but necessitates post-synthesis chelation (e.g., EDTA washes) to eliminate cytotoxicity .

Methodological Considerations

Q. How can researchers address discrepancies in reported solubility data for this compound?

- Answer: Solubility varies with solvent polarity (e.g., miscible in ethanol but insoluble in hexane). Standardize testing via:

- Cloud Point Titration: Measure solubility thresholds in binary solvent systems.

- Dynamic Light Scattering (DLS): Monitor aggregation in aqueous solutions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant suits, and fume hoods prevent dermal/ocular exposure .

- First Aid: Immediate rinsing with water (15+ minutes for eye contact) and medical consultation for ingestion .

- Waste Disposal: Neutralize acidic by-products before disposal per EPA guidelines .

Data Contradictions and Resolution

Q. Why do studies report conflicting catalytic efficiencies for tin(II) 2-ethylhexanoate in esterification?

- Answer: Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.